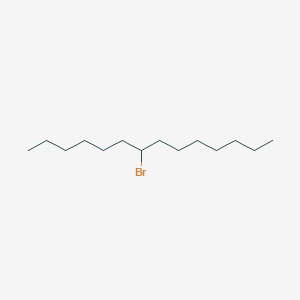

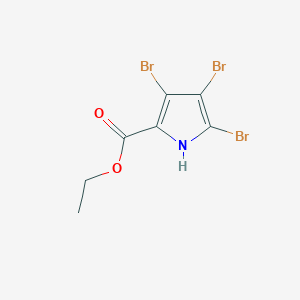

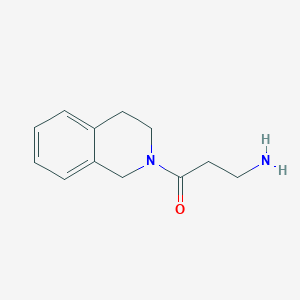

3-(Bromomethyl)-2,1-benzoxazole

Übersicht

Beschreibung

The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis

Physical properties include color, density, hardness, melting point, boiling point, etc. Chemical properties refer to a substance’s ability to undergo chemical changes .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Unsaturated Lactones

The compound is used in the allylation of structurally diverse ketones with methyl 3-(bromomethyl)but-3-enoates . This process has been demonstrated to be efficient for the synthesis of new heterocyclic compounds . The allylation products have found application in the synthesis of biologically active compounds such as pheromones, antitumor agents, retinoids and their analogs .

Modification of Benzo[f]coumarin Derivatives

3-(Bromomethyl)-2,1-benzoxazole has been used for the first time to modify benzo[f]coumarin derivatives at the keto group via Barbier allylation . This modification is performed with the goal of subsequent formation of a lactone fragment .

Preparation of Beta-Substituted Acrylates

This compound acts as an organic building block for the preparation of beta-substituted acrylates . It is used in the preparation of t-butyl 2-(phenylthiomethyl) propenoate, t-butyl 3-(phenylthio)-2-(phenylthiomethyl)propenoate and 3-(phenylthio)-2-(phenyl-sulfinylmethyl)propenoate .

Synthesis of Beta-Lactams

3-(Bromomethyl)-2,1-benzoxazole plays an important role in the synthesis of beta-lactams by cyclization of the corresponding amide . Beta-lactams are a class of antibiotics, including penicillin derivatives, cephalosporins, monobactams, and carbapenems.

Antioxidant Properties

The synthesized benzo[f]coumarin derivatives exhibit antioxidant properties in model systems based on hydrogen peroxide and sodium hypochlorite . This suggests potential applications in the development of antioxidant therapies.

Biomedical Research

The compound does not affect the viability or proliferation of C6 rat glioma cells . This makes it a potential candidate for biomedical research, particularly in the study of glioma cells.

Wirkmechanismus

Target of Action

3-(Bromomethyl)-2,1-Benzoxazole is a chemical compound that has been used in the generation of bicyclic peptides . These peptides are known to engage a broad range of novel drug targets . .

Mode of Action

The compound is used as a linker to access bicyclic peptides with multiple isomeric configurations . This leads to conformations that differ substantially from both the parent linear peptides and the conventional bicyclization products

Biochemical Pathways

It’s known that the compound plays a role in the formation of bicyclic peptides , which can interact with various biochemical pathways depending on their specific structure and target.

Pharmacokinetics

The compound’s role in the formation of bicyclic peptides suggests that its bioavailability may be influenced by the properties of these peptides .

Result of Action

The molecular and cellular effects of 3-(Bromomethyl)-2,1-Benzoxazole’s action are likely to be dependent on the specific bicyclic peptides that it helps form . These peptides can have a variety of effects, depending on their structure and the targets they interact with.

Action Environment

Environmental factors can influence the action, efficacy, and stability of many compounds . .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(bromomethyl)-2,1-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVIANCPCVKHYBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(ON=C2C=C1)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-2,1-benzoxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(1-Amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B3281669.png)

![2-(methylthio)-3H-imidazo[4,5-c]pyridine](/img/structure/B3281682.png)

![Pyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B3281727.png)